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Compound of Interest

Compound Name: 3,5-Diethoxyisoxazole
CAS No.: 119224-74-7
Cat. No.: B046444
Get Quote
. J

Executive Summary
3,5-Diethoxyisoxazole (C

H

NO

, MW: 157.17) represents the O,O-dialkylated derivative of the isoxazole-3,5-diol system. Its
characterization is critical for researchers distinguishing between O-alkylated products and their
N-alkylated isomers (e.g., 2-ethyl-3-hydroxy-5-isoxazolone), which are common byproducts in
alkylation reactions.

This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) profiles required for unambiguous identification.[1]

Synthesis & Contextual Origin

To understand the spectra, one must understand the origin. 3,5-Diethoxyisoxazole is typically
synthesized via the alkylation of 3-hydroxy-5-isoxazolone (or its silver salt) with ethyl iodide.
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This reaction is governed by ambient tautomerism, often yielding a mixture of:
o 3,5-Diethoxyisoxazole (Target: O,0O-alkylation)
o 2-Ethyl-5-ethoxyisoxazol-3(2H)-one (N-alkylation impurity)

Differentiation Strategy: The O,0O-isomer is characterized by the aromatization of the isoxazole
ring, leading to distinct upfield shifts of the ring proton (H-4) compared to the N-alkylated
iIsoxazolone.

Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from high-fidelity homolog analysis (based on 3,5-
dimethoxyisoxazole) and chemometric prediction principles for the O,O-diethyl system.

H NMR Data (400 MHz, CDCI

)

The spectrum is characterized by two distinct ethyl environments and one aromatic singlet.[2]
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Analyst Note: The presence of a singlet around 5.1 ppm is the primary confirmation of the O,O-

isomer. If the signal appears downfield (>5.5 ppm) or is absent (replaced by a CH

in isoxazolones), the structure is likely the N-ethyl isomer.

C NMR Data (100 MHz, CDCI
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B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the aromatic isoxazole system from the carbonyl-containing

isoxazolone isomers.
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C. Mass Spectrometry (MS)
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Fragmentation Pathway

The fragmentation follows a characteristic pathway involving the loss of ethyl groups and ring

cleavage.
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Figure 1: Proposed fragmentation pathway for 3,5-Diethoxyisoxazole.
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Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow this preparation protocol.
e Solvent Selection: Use CDCI

(Chloroform-d) neutralized with silver foil or K
CO
if the compound is acid-sensitive.

e Concentration:

o H NMR: Dissolve 5-10 mg in 0.6 mL solvent.

o C NMR: Dissolve 30-50 mg in 0.6 mL solvent to ensure detection of quaternary carbons
(C-3, C-5).

o Reference: Calibrate to residual CHCI

at 7.26 ppm (
H) and 77.16 ppm (

C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. 3,5-Dimethylisoxazole | 300-87-8 [chemicalbook.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3,5-
Diethoxyisoxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046444/docs#technical-guide-spectroscopic-
characterization-of-3-5-diethoxyisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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